Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate
Overview
Description
Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate is a chemical compound widely used in the field of polymer chemistry. It is known for its excellent mechanical properties and biocompatibility, making it a valuable component in various high-performance resins and materials. This compound features two methacrylate groups attached to a bisphenol A backbone through 2-hydroxyethyl ether linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate involves the reaction of bisphenol A with 2-hydroxyethyl methacrylate. This reaction results in a compound with two methacrylate ester groups, which provide the material with the ability to undergo polymerization under UV light or through free-radical initiation .
Industrial Production Methods: Industrial production of this compound typically involves esterification reactions. The process includes reacting bisphenol A dimethacrylate with ethanol to produce this compound .
Types of Reactions:
Polymerization: this compound undergoes polymerization reactions, particularly under UV light or through free-radical initiation.
Esterification: The compound is synthesized through esterification reactions involving bisphenol A and 2-hydroxyethyl methacrylate.
Common Reagents and Conditions:
Reagents: Bisphenol A, 2-hydroxyethyl methacrylate, ethanol.
Conditions: UV light or free-radical initiation for polymerization.
Major Products:
Polymeric Materials: The polymerization of this compound results in high-performance polymers and composites.
Scientific Research Applications
Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate is extensively used in scientific research and industrial applications:
Dental Materials: It is a key component in dental resins, including composites and adhesives, due to its excellent mechanical properties and good adhesion to tooth structure.
Polymer Chemistry: The compound is used in the formulation of high-performance resins and materials.
Biomedical Applications: Its biocompatibility makes it suitable for various biomedical applications.
Mechanism of Action
The mechanism of action of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate involves its ability to undergo polymerization. The methacrylate groups attached to the bisphenol A backbone through 2-hydroxyethyl ether linkages allow the compound to form cross-linked polymer networks under UV light or through free-radical initiation . This property is crucial for its use in dental materials and high-performance resins.
Comparison with Similar Compounds
- Bisphenol A glycidyl dimethacrylate
- Bisphenol A dimethacrylate
- Bisphenol A ethoxylate
Comparison: Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate is unique due to its specific structure, which includes two methacrylate groups attached to a bisphenol A backbone through 2-hydroxyethyl ether linkages. This structure provides the compound with superior mechanical properties and biocompatibility compared to other similar compounds .
Properties
IUPAC Name |
2-[4-[2-[4-[2-(2-methylprop-2-enoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O6/c1-19(2)25(28)32-17-15-30-23-11-7-21(8-12-23)27(5,6)22-9-13-24(14-10-22)31-16-18-33-26(29)20(3)4/h7-14H,1,3,15-18H2,2,4-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYWVRIBDZTTMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29384-58-5, 64696-13-5 | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29384-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)di-4,1-phenylene]bis[ω-(2-methyl-1-oxo-2-propen-1-yl)oxy]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64696-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1066992 | |
Record name | (1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) bismethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Green liquid with a sharp odor; [3M MSDS] Yellowish oily liquid with an ester-like odor; [Evonik MSDS] | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Bis-(4-(2-methacryloxyethoxy)phenyl)propane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10529 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
24448-20-2, 41637-38-1 | |
Record name | Diacryl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24448-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethoxylated bisphenol A dimethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41637-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Bis-(4-(2-methacryloxyethoxy)phenyl)propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024448202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) bismethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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